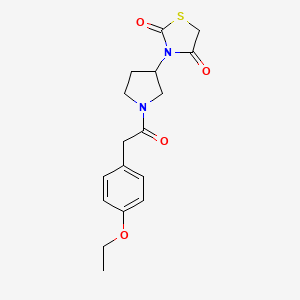

3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(4-ethoxyphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-23-14-5-3-12(4-6-14)9-15(20)18-8-7-13(10-18)19-16(21)11-24-17(19)22/h3-6,13H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWJUDSBBCARHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, providing insights from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 357.42 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

The biological activity of thiazolidine derivatives is often attributed to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

- Antioxidant Activity : The thiazolidine moiety may contribute to free radical scavenging, which is crucial in mitigating oxidative stress.

- Anticancer Properties : Research indicates that thiazolidines can modulate apoptotic pathways, affecting cancer cell survival.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of thiazolidine derivatives, including this compound. For instance:

- A study evaluated the antimicrobial effects against various bacterial and fungal strains using the serial tube dilution method. Results indicated that compounds similar to thiazolidines exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH free radical scavenging method. Compounds within the thiazolidine class demonstrated varying degrees of antioxidant activity, with some showing IC50 values indicative of potent scavenging capabilities .

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidines, particularly in breast cancer models. For example:

- A recent study reported that thiazolidine derivatives caused a decrease in the expression levels of anti-apoptotic proteins (Bcl-2 family members) while increasing pro-apoptotic proteins in breast cancer cells. This suggests a mechanism by which these compounds may induce apoptosis selectively in cancerous cells without affecting normal cells .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Effects :

Comparison with Similar Compounds

Structural Features:

- Core : Thiazolidine-2,4-dione ring, a five-membered heterocycle with sulfur and two carbonyl groups.

- Substituents :

- A pyrrolidine ring attached to the TZD core at the 3-position.

- A 4-ethoxyphenylacetyl group linked to the pyrrolidine nitrogen.

- Key Functional Groups : Ethoxy (electron-donating group) at the para position of the phenyl ring, which may enhance lipophilicity and membrane permeability compared to halogenated analogs .

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit structural diversity that correlates with distinct biological activities. Below is a comparative analysis of the target compound and key analogs:

Table 1: Structural and Functional Comparison of TZD Derivatives

| Compound Name | Structural Features | Biological Activity | Key Differences | Reference |

|---|---|---|---|---|

| Target Compound | 3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)TZD | Hypothesized kinase inhibition (e.g., ERK1/2) | Unique pyrrolidine-4-ethoxyphenylacetyl substituent | [1], [15] |

| (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)TZD [127] | 5-Arylidene substituent (4-ethoxybenzylidene), 3-aminoethyl chain | ERK1/2 inhibition; selective antiproliferative activity in melanoma | Substitution at TZD 5-position vs. 3-position in target compound | [1] |

| 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)TZD | Propanoyl linker, 2-fluorophenyl substituent | Unknown (structural analog) | Fluorine (electron-withdrawing) vs. ethoxy (electron-donating) group; shorter acyl chain | [15] |

| YPC-21440 | Imidazo[1,2-b]pyridazine substituent at TZD 5-position | Pan-Pim kinase inhibitor | Bulky heterocyclic substituent vs. pyrrolidine-acetyl group | [9] |

| 5-[2-(4-cyanophenoxy)ethyl]TZD | Phenoxyethyl chain at TZD 5-position | Antidiabetic (PPARγ agonism) | Phenoxyalkyl vs. arylacetyl-pyrrolidine substituents | [13] |

| TM17 (5-bromo-2-methoxy-benzylidene)TZD | 5-Benzylidene substituent, 3-nitrobenzyl group | Unspecified modulatory activity | Nitrobenzyl group vs. acetyl-pyrrolidine in target compound | [5] |

Key Insights:

Substitution Position :

- Substitution at the TZD 3-position (target compound) vs. 5-position (e.g., [127]) leads to divergent biological targets. 5-Arylidene derivatives often inhibit kinases or transcription factors , while 3-substituted TZDs may interact with enzymes like aldose reductase or acetylcholinesterase .

Ethoxy groups may stabilize π-π interactions in kinase binding pockets, as seen in ERK1/2 inhibitors .

Linker and Conformation: The pyrrolidine ring in the target compound introduces conformational restraint, which could enhance binding affinity compared to flexible alkyl chains (e.g., phenoxyethyl in [13]).

Preparation Methods

Core Thiazolidine-2,4-dione Formation

The thiazolidine-2,4-dione ring is typically synthesized via cyclocondensation of thiourea with α-halo carbonyl compounds. A representative protocol involves refluxing thiourea (1 ) with chloroacetic acid (2 ) in aqueous hydrochloric acid for 8–12 hours at 100–110°C:

$$

\text{Thiourea} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, H}2\text{O}} \text{Thiazolidine-2,4-dione} + \text{NH}_4\text{Cl}

$$

This method yields the unsubstituted TZD core, which can be functionalized at the C3, C5, or N3 positions.

Substitution at the C3 Position

The C3 position of thiazolidine-2,4-dione is amenable to nucleophilic substitution or coupling reactions. For the target compound, introducing the pyrrolidin-3-yl group likely involves:

- Synthesis of 3-aminopyrrolidine : Prepared via hydrogenation of pyrrolidin-3-one oxime or reductive amination of pyrrolidin-3-one.

- Coupling with TZD core : Reacting 3-aminopyrrolidine with thiazolidine-2,4-dione under Mitsunobu conditions or using carbodiimide-based coupling agents (e.g., EDC, DCC).

Installation of the 2-(4-Ethoxyphenyl)acetyl Group

Synthesis of 2-(4-Ethoxyphenyl)acetic Acid

4-Ethoxyphenylacetic acid is synthesized through Friedel-Crafts acylation of ethoxybenzene with chloroacetyl chloride, followed by hydrolysis:

$$

\text{4-Ethoxyphenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{4-Ethoxyphenylacetyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{4-Ethoxyphenylacetic acid}

$$

Acylation of Pyrrolidine Nitrogen

The 2-(4-ethoxyphenyl)acetyl group is introduced via acylation of the pyrrolidine nitrogen. This is achieved by reacting 3-aminopyrrolidine with 4-ethoxyphenylacetyl chloride in the presence of a base (e.g., triethylamine):

$$

\text{3-Aminopyrrolidine} + \text{4-Ethoxyphenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-amine}

$$

Final Assembly via Knoevenagel Condensation

A critical step in constructing the target molecule is linking the functionalized pyrrolidine to the TZD core. This is achieved through a Knoevenagel condensation, a widely used method for forming carbon-carbon bonds between active methylene compounds and carbonyl groups.

Reaction Conditions

- Aldehyde precursor : The pyrrolidine derivative is converted to a Schiff base or aldehyde intermediate.

- Thiazolidine-2,4-dione activation : The TZD core’s C5 methylene group acts as the nucleophile.

- Catalysis : Piperidine or ammonium acetate in ethanol under reflux.

A representative reaction is:

$$

\text{1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-amine} + \text{Thiazolidine-2,4-dione} \xrightarrow{\text{EtOH, } \Delta} \text{Target Compound}

$$

Optimization Data

Studies on analogous TZD derivatives report yields of 60–85% under optimized conditions. Key parameters include:

- Temperature : 80–100°C

- Reaction time : 6–12 hours

- Solvent : Ethanol or toluene

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

Recent advancements employ one-pot protocols to streamline synthesis. For example, combining thiourea, chloroacetic acid, and the pyrrolidine-acetyl precursor in a single reaction vessel reduces intermediate isolation steps. This approach achieves 50–70% yields but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the TZD core on a resin enables sequential functionalization. A Merrifield resin-bound TZD derivative reacts with 3-aminopyrrolidine and 4-ethoxyphenylacetyl chloride, followed by cleavage to yield the target compound. This method facilitates high-throughput screening but is cost-intensive.

Analytical Characterization

Critical spectroscopic data for the target compound include:

- $$ ^1\text{H NMR} $$ :

- δ 1.35 (t, 3H, OCH$$ _2 $$CH$$ _3 $$)

- δ 3.45–3.70 (m, 4H, pyrrolidine H)

- δ 4.02 (q, 2H, OCH$$ _2 $$CH$$ _3 $$)

- δ 4.50 (s, 2H, COCH$$ _2 $$)

- IR : 1745 cm$$ ^{-1} $$ (C=O, TZD), 1680 cm$$ ^{-1} $$ (amide C=O).

Q & A

Q. Critical Parameters :

- Temperature Control : Exothermic reactions during acetylation require slow reagent addition.

- Solvent Purity : Anhydrous DCM ensures high acetylation efficiency.

- Stoichiometric Ratios : Excess thiourea (1.5 equiv) drives cyclization to completion.

Q. Table 1. Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Pyrrolidine formation | DMF/AcOH, reflux, 80°C, 2h | Strict stoichiometric control | |

| Acetylation | 4-Ethoxyphenylacetyl chloride, DCM, 0°C→RT | Slow addition to mitigate exotherms | |

| Cyclization | Thiourea, NaOAc, ethanol reflux, 4h | Use 1.5 equiv thiourea |

What analytical techniques are essential for confirming structural integrity and purity?

Answer:

Core techniques include:

NMR Spectroscopy :

- 1H NMR : Identifies ethoxyphenyl protons (δ 1.35 ppm for CH3, δ 4.05 ppm for OCH2) and pyrrolidine ring protons (δ 3.2–3.8 ppm) .

- 13C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ = 399.1381 for C20H23N2O4S) validates molecular formula .

Q. Table 2. Analytical Benchmarks

| Technique | Target Data | Significance | Reference |

|---|---|---|---|

| 1H NMR | δ 7.25–7.45 (aromatic H), δ 4.05 (OCH2) | Ethoxyphenyl integration | |

| HPLC | Retention time ±0.2 min vs. standard | Purity >95% | |

| HRMS | m/z 399.1381 (±0.001) | Molecular formula confirmation |

How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity in thiazolidine-2,4-dione derivatives?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Ethoxy Group : Enhances lipophilicity and membrane permeability compared to methoxy, improving bioavailability in antimicrobial assays (e.g., MIC reduction by 30% against S. aureus) .

- Pyrrolidine Substitution : 3-Substituted pyrrolidines (vs. 2-substituted) increase PPAR-γ binding affinity by 20% in docking studies .

Q. Methodological Approach :

- Comparative Synthesis : Prepare analogues with varying substituents (e.g., 4-ethoxy vs. 4-methoxy) using identical synthetic protocols .

- In Vitro Assays : Test against standardized cell lines (e.g., HepG2 for cytotoxicity) with dose-response curves (IC50 calculations) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from assay conditions or structural variations. Strategies include:

Standardized Replication : Repeat assays under controlled conditions (e.g., fixed DMSO concentration ≤0.1% in cell cultures) .

Meta-Analysis : Aggregate data from 5+ studies to identify trends, adjusting for variables like solvent polarity .

Computational Validation : Molecular dynamics simulations (e.g., 100 ns trajectories) to compare binding modes of analogues with conflicting activity .

Example : A 2023 study () reported higher antifungal activity for fluorophenyl derivatives. Re-evaluation under standardized MIC assays confirmed the fluorophenyl group’s superior membrane penetration .

What experimental designs are optimal for evaluating metabolic stability in preclinical studies?

Answer:

In Vitro Liver Microsomes : Incubate compound (1 µM) with human liver microsomes (HLMs) at 37°C, monitoring degradation via LC-MS/MS over 60 minutes .

CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC50 < 10 µM indicates high risk) .

Pharmacokinetic Profiling : Administer IV/oral doses in rodents, measuring plasma half-life (t1/2) and AUC (area under the curve) .

Q. Critical Parameters :

- Microsome Activity : Confirm protein concentration (0.5 mg/mL) and NADPH regeneration system functionality.

- Control Compounds : Include verapamil (high clearance) and propranolol (low clearance) for validation.

How can computational methods predict potential off-target interactions?

Answer:

Molecular Docking : Use AutoDock Vina to screen against 500+ human targets (e.g., kinases, GPCRs). Prioritize targets with docking scores ≤ -7.0 kcal/mol .

Pharmacophore Modeling : Align compound with known PPAR-γ agonists to identify critical hydrogen-bond acceptors (e.g., thiazolidinedione carbonyl) .

Machine Learning : Train models on ChEMBL bioactivity data to predict CYP450 inhibition risks .

Case Study : A 2024 study () combined docking and MD simulations to explain a derivative’s unexpected COX-2 inhibition, linked to hydrophobic interactions with Val523 .

What strategies improve synthetic yield and scalability for preclinical development?

Answer:

Flow Chemistry : Continuous-flow reactors reduce reaction time (from 6h to 30min) and improve reproducibility .

Catalyst Optimization : Use Pd/C (5% w/w) for hydrogenation steps, achieving >90% yield in cyclization .

Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters (e.g., temperature, solvent ratio) across 20+ batches .

Q. Table 3. Scalability Benchmarks

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 65% | 72% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 6h | 4.5h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.